Begacestat

Descripción general

Descripción

Este compuesto ha sido evaluado para el tratamiento de la enfermedad de Alzheimer debido a su capacidad de inhibir selectivamente la escisión de la proteína precursora de amiloide sobre la señalización de Notch . La enfermedad de Alzheimer es un trastorno neurodegenerativo progresivo que se caracteriza por la acumulación de péptidos β-amiloide en el sistema nervioso central, lo que lleva a un declive cognitivo y pérdida de memoria .

Métodos De Preparación

Begacestat se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de sulfonamida de tiofeno. La ruta sintética generalmente involucra los siguientes pasos:

Formación del anillo de tiofeno: El anillo de tiofeno se sintetiza a través de una serie de reacciones que involucran la ciclación de precursores apropiados.

Reacciones de sustitución: El anillo de tiofeno luego se somete a reacciones de sustitución para introducir los grupos funcionales deseados en las posiciones C-2 y C-5.

Formación de sulfonamida:

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Esto incluye el uso de técnicas avanzadas como la detección de alto rendimiento y la optimización de procesos para garantizar una producción eficiente .

Análisis De Reacciones Químicas

Begacestat experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el anillo de tiofeno.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes grupos funcionales en el anillo de tiofeno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores para facilitar las reacciones. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Begacestat ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer. Ha mostrado promesa en la reducción de los niveles de péptidos β-amiloide en estudios preclínicos y clínicos . Además, this compound se ha utilizado en la investigación para comprender el papel de la γ-secretasa en la escisión de la proteína precursora de amiloide y su impacto en la progresión de la enfermedad de Alzheimer .

En biología, this compound se ha utilizado para estudiar los efectos de la inhibición de la γ-secretasa en los procesos celulares y las vías de señalización. También se ha investigado por su posible uso en combinación con células madre mesenquimales para mitigar el declive cognitivo y el deterioro del hipocampo en modelos animales .

Mecanismo De Acción

Begacestat ejerce sus efectos inhibiendo selectivamente la enzima γ-secretasa, que es responsable de la escisión de la proteína precursora de amiloide en péptidos β-amiloide. Al inhibir esta enzima, this compound reduce la producción de péptidos β-amiloide, lo que potencialmente retrasa la progresión de la enfermedad de Alzheimer . Los objetivos moleculares de this compound incluyen el complejo γ-secretasa y la proteína precursora de amiloide .

Comparación Con Compuestos Similares

Begacestat es único en su inhibición selectiva de la escisión de la proteína precursora de amiloide sobre la señalización de Notch, lo que reduce el riesgo de efectos adversos asociados con los inhibidores no selectivos de la γ-secretasa . Compuestos similares incluyen:

Semagacestat (LY450139): Otro inhibidor de la γ-secretasa que se ha estudiado para la enfermedad de Alzheimer, pero que mostró efectos secundarios significativos en los ensayos clínicos.

ELND006: Un inhibidor de la γ-secretasa que también mostró efectos adversos en los ensayos clínicos.

La selectividad y potencia mejoradas de this compound lo convierten en un candidato prometedor para su desarrollo posterior en el tratamiento de la enfermedad de Alzheimer .

Actividad Biológica

Begacestat (GSI-953) is a potent γ-secretase inhibitor that selectively targets the cleavage of amyloid precursor protein (APP) while sparing Notch signaling. This selective inhibition is significant in the context of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides is a pathological hallmark. This compound has demonstrated efficacy in lowering levels of Aβ40 and Aβ42, which are critical in the development of amyloid plaques associated with AD.

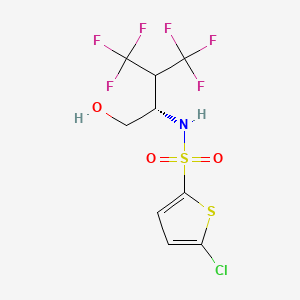

- Chemical Name : 5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]-2-thiophenesulfonamide

- CAS Number : 769169-27-9

- Purity : ≥98%

- EC50 Values :

- Aβ40: 14.8 nM

- Aβ42: 12.4 nM

This compound functions by inhibiting the γ-secretase complex, which is responsible for the intramembrane cleavage of APP. This inhibition reduces the production of toxic Aβ peptides, particularly Aβ42, which is more aggregation-prone than Aβ40. The selective inhibition of APP over Notch signaling minimizes potential side effects associated with Notch pathway disruption, which is crucial for maintaining normal cellular functions.

Efficacy in Preclinical Studies

Research has shown that this compound effectively lowers Aβ levels in various models:

- In vitro studies demonstrated significant reductions in Aβ production in cells expressing human recombinant APP.

- Animal models have indicated that treatment with this compound leads to decreased plaque deposition in transgenic mouse models of AD.

Clinical Trials and Findings

While this compound shows promise, clinical trials have revealed mixed results regarding its safety and efficacy:

- Phase II Trials : Studies indicated that this compound was well tolerated at lower doses but exhibited gastrointestinal side effects at higher doses. The discontinuation rate was notably higher at doses exceeding 50 mg/day due to adverse events .

- Cognitive Outcomes : Some trials reported no significant cognitive improvement despite reductions in Aβ levels, highlighting the complexity of AD pathology and the need for comprehensive treatment strategies .

- Case Studies :

Safety Profile

The safety profile of this compound has been a concern in clinical settings:

- Common adverse events included gastrointestinal disturbances and increased rates of nonmelanoma skin cancers.

- Long-term use raised questions about cognitive effects, with some participants experiencing worsening cognitive function at higher doses .

Comparative Analysis with Other γ-Secretase Inhibitors

| Compound | Selectivity for APP | EC50 (Aβ40) | EC50 (Aβ42) | Clinical Status |

|---|---|---|---|---|

| This compound | High | 14.8 nM | 12.4 nM | Phase II |

| Semagacestat | Moderate | Not specified | Not specified | Phase III |

| Avagacestat | High | Not specified | Not specified | Phase II |

This table illustrates how this compound compares to other γ-secretase inhibitors regarding selectivity and potency.

Propiedades

IUPAC Name |

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXOKXJMVRSARX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227710 | |

| Record name | Begacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769169-27-9 | |

| Record name | Begacestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Begacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Begacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.